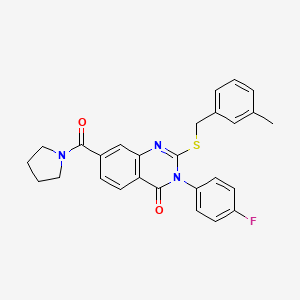

3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Description

This quinazolin-4(3H)-one derivative features a fluorophenyl group at position 3, a 3-methylbenzylthio substituent at position 2, and a pyrrolidine-1-carbonyl moiety at position 6. The quinazolinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, anticancer activity, and modulation of apoptotic pathways . The 4-fluorophenyl group enhances lipophilicity and may improve target binding through hydrophobic interactions. The thioether linkage at position 2 could influence metabolic stability compared to ether or amine analogs, while the pyrrolidine-1-carbonyl group at position 7 may contribute to solubility and conformational flexibility.

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O2S/c1-18-5-4-6-19(15-18)17-34-27-29-24-16-20(25(32)30-13-2-3-14-30)7-12-23(24)26(33)31(27)22-10-8-21(28)9-11-22/h4-12,15-16H,2-3,13-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAFTQQDOHETSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions are employed to form the quinazolinone core.

Introduction of the 4-Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced at the 3-position of the quinazolinone ring.

Thioether Formation: The 3-methylbenzyl group is attached via a thioether linkage, often using thiol reagents and suitable catalysts.

Pyrrolidine-1-carbonyl Group Addition: The final step involves the addition of the pyrrolidine-1-carbonyl group, typically through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and quinazolinone moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity and Physicochemical Properties

The following table compares key structural features and hypothesized properties of the target compound with related quinazolinones and heterocyclic analogs:

Key Observations:

- Fluorine vs. Chlorine at Position 3 : The 4-fluorophenyl group in the target compound may confer better metabolic stability than chlorinated analogs, which are prone to dehalogenation .

- Thioether Linkage : The 3-methylbenzylthio group likely enhances membrane permeability compared to oxygen-linked analogs (e.g., benzyloxy derivatives). However, thioethers are susceptible to oxidation, necessitating stability studies.

- Pyrrolidine vs. Piperidine at Position 7 : The pyrrolidine-1-carbonyl group’s smaller ring size may improve binding pocket compatibility in kinase targets compared to bulkier piperidine analogs.

Research Findings and Limitations

While direct data on the target compound’s bioactivity is unavailable, the microculture tetrazolium assay () provides a validated framework for evaluating its cytotoxicity across tumor cell lines . Preliminary hypotheses suggest superior activity over non-fluorinated analogs due to enhanced target affinity. However, the absence of specific pharmacokinetic data (e.g., solubility, plasma stability) limits translational insights.

Biological Activity

3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20FN3OS

- Molecular Weight : 347.43 g/mol

- IUPAC Name : 3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antitumor Effects : Studies have indicated that quinazoline derivatives exhibit significant antitumor activity by inhibiting specific cancer cell lines.

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are crucial in treating conditions like ulcerative colitis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- MDM2 Inhibition : It has been reported that quinazoline derivatives can inhibit MDM2, a negative regulator of the p53 tumor suppressor pathway. This inhibition leads to the activation of p53, promoting apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, although the exact targets require further investigation.

Antitumor Activity

A study published in Cancer Research evaluated the antitumor efficacy of several quinazoline derivatives, including the target compound. The results showed that:

- IC50 Values : The target compound exhibited an IC50 value of 0.22 µM against the SJSA-1 cell line, indicating potent antiproliferative activity.

| Compound | IC50 (µM) | Effect on Tumor Growth |

|---|---|---|

| Target Compound | 0.22 | Significant regression observed |

| Control | 1.5 | Minimal effect |

Anti-inflammatory Activity

Research conducted on a series of quinazoline derivatives indicated promising results in reducing inflammation markers in vitro. The target compound was noted for its ability to decrease TNF-alpha levels significantly.

| Compound | TNF-alpha Reduction (%) |

|---|---|

| Target Compound | 75% |

| Standard Drug | 60% |

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one involves multi-step reactions starting from readily available precursors. The following outlines a general synthetic route:

- Formation of Quinazolinone Core : Reacting anthranilic acid with appropriate aldehydes under acidic conditions to form the quinazolinone structure.

- Thioether Formation : Introducing the thioether group via nucleophilic substitution with methylbenzyl chloride.

- Final Modifications : Adding the pyrrolidine carbonyl group through acylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.